molecular formula C8H13NS2 B14682687 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- CAS No. 34281-26-0

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)-

Katalognummer: B14682687
CAS-Nummer: 34281-26-0
Molekulargewicht: 187.3 g/mol
InChI-Schlüssel: YFZAGWWWFSLHKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is a chemical compound with the molecular formula C8H13NS2 It is known for its unique structure, which includes a cyclopentene ring and a carbodithioic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- typically involves the reaction of cyclopentene with carbon disulfide and an ethylamine derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the compound. Safety measures and quality control protocols are essential to maintain the integrity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopentene-1-carbodithioic acid, 2-(methylamino)-: Similar structure but with a methylamino group instead of an ethylamino group.

    1-Cyclopentene-1-carbodithioic acid, 2-(propylamino)-: Similar structure but with a propylamino group instead of an ethylamino group.

    1-Cyclopentene-1-carbodithioic acid, 2-(butylamino)-: Similar structure but with a butylamino group instead of an ethylamino group.

Uniqueness

1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

34281-26-0

Molekularformel

C8H13NS2

Molekulargewicht

187.3 g/mol

IUPAC-Name

2-(ethylamino)cyclopentene-1-carbodithioic acid

InChI

InChI=1S/C8H13NS2/c1-2-9-7-5-3-4-6(7)8(10)11/h9H,2-5H2,1H3,(H,10,11)

InChI-Schlüssel

YFZAGWWWFSLHKQ-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=C(CCC1)C(=S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.